molecular formula C11H21NO4 B13391599 N-tert-Butoxycarbonyl-D-valine methyl ester

N-tert-Butoxycarbonyl-D-valine methyl ester

Cat. No.: B13391599
M. Wt: 231.29 g/mol
InChI Key: XCJLIYKAMLUDGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-methyl 2-(tert-butoxycarbonylamino)-3-methylbutanoate is a compound that belongs to the class of tert-butyloxycarbonyl (Boc)-protected amino acids. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group serves as a protecting group for the amino function, preventing it from reacting under certain conditions, which is crucial in multi-step synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-methyl 2-(tert-butoxycarbonylamino)-3-methylbutanoate typically involves the protection of the amino group of an amino acid with a Boc group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amino group.

Industrial Production Methods

In industrial settings, the production of Boc-protected amino acids, including ®-methyl 2-(tert-butoxycarbonylamino)-3-methylbutanoate, can be scaled up using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable method compared to traditional batch processes . The continuous flow process allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-methyl 2-(tert-butoxycarbonylamino)-3-methylbutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid in methanol.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

    Oxidation: Mild oxidizing agents like hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

Major Products Formed

    Deprotection: The primary amine and carbon dioxide.

    Substitution: Boc-protected derivatives with different substituents.

    Oxidation and Reduction: Corresponding oxidized or reduced forms of the compound.

Scientific Research Applications

®-methyl 2-(tert-butoxycarbonylamino)-3-methylbutanoate has several applications in scientific research:

Mechanism of Action

The primary function of ®-methyl 2-(tert-butoxycarbonylamino)-3-methylbutanoate is to serve as a protected form of an amino acid. The Boc group protects the amino functionality from unwanted reactions during synthetic processes. The mechanism involves the formation of a stable carbamate linkage, which can be selectively cleaved under acidic conditions to regenerate the free amine .

Comparison with Similar Compounds

Similar Compounds

    ®-methyl 2-(tert-butoxycarbonylamino)-3-hydroxy-3-phenylpropanoate: Similar in structure but contains a hydroxyl group and a phenyl ring.

    ®-methyl 2-(tert-butoxycarbonylamino)-3-methylpentanoate: Similar but with a longer carbon chain.

Uniqueness

®-methyl 2-(tert-butoxycarbonylamino)-3-methylbutanoate is unique due to its specific structure, which provides a balance between steric protection and reactivity. The presence of the Boc group ensures that the amino functionality is protected during various synthetic steps, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

methyl 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-7(2)8(9(13)15-6)12-10(14)16-11(3,4)5/h7-8H,1-6H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJLIYKAMLUDGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.